![molecular formula C17H21N3O4S B4435982 N-(5-methyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435982.png)
N-(5-methyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(5-methyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide typically involves multi-step synthetic routes that aim to introduce the various functional groups present in the molecule. A common approach might involve the formation of the piperidine scaffold, followed by the introduction of the sulfonyl and isoxazole groups through subsequent functionalization steps. These steps are carefully designed to ensure the preservation of sensitive functional groups while introducing new ones in a controlled manner (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(5-methyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is characterized by X-ray diffraction studies. These studies reveal the precise arrangement of atoms within the crystal lattice and provide insights into the conformational preferences of the molecule. For instance, the piperidine ring is often found in a chair conformation, which is a stable configuration due to minimized steric hindrance (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of N-(5-methyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide and related molecules primarily depends on the functional groups present. The isoxazole and sulfonyl groups, for instance, can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The piperidine moiety, being a secondary amine, can act as a nucleophile in many reactions, offering pathways to further modify the molecule (Singh et al., 2017).
Physical Properties Analysis
The physical properties of compounds like N-(5-methyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role in biological systems. Understanding these properties aids in the formulation of drugs and in predicting the behavior of the compound under different conditions.
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, and reactivity towards other chemical entities, are crucial for their application in synthetic chemistry and drug design. The presence of the isoxazole ring, for instance, imparts unique electronic characteristics that can influence the molecule's reactivity patterns. Similarly, the sulfonyl group affects the compound's polarity and potential interactions with biological targets (Rehman et al., 2018).
Mechanism of Action
Target of Action
The primary target of N-(5-methyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
N-(5-methyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide acts as a potent and selective inhibitor of COX-2 . By inhibiting COX-2, it prevents the synthesis of prostanoids, thereby reducing inflammation and pain.
Biochemical Pathways
The inhibition of COX-2 disrupts the prostanoid biosynthesis pathway . This leads to a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. As a result, the downstream effects include reduced inflammation and alleviation of pain.
Result of Action
The molecular and cellular effects of N-(5-methyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide’s action primarily involve the reduction of inflammation and pain . By inhibiting COX-2 and disrupting prostanoid biosynthesis, it reduces the production of inflammatory mediators, leading to alleviation of symptoms.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-3-5-15(6-4-12)25(22,23)20-9-7-14(8-10-20)17(21)18-16-11-13(2)24-19-16/h3-6,11,14H,7-10H2,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZMRCONIAWEQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NOC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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